Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo-

Aldose reductase inhibitor Structure‑activity relationship Physicochemical profiling

Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- (IUPAC: 2-(6-fluoro-2-sulfanylidenebenzo[cd]indol-1-yl)acetic acid) is a heterocyclic member of the 2‑thioxobenz[cd]indole-1(2H)-acetic acid family. The compound is specifically disclosed in US patent 4,369,188 as a potent inhibitor of lens aldose reductase, a target implicated in diabetic complications.

Molecular Formula C13H8FNO2S
Molecular Weight 261.27 g/mol
CAS No. 85386-69-2
Cat. No. B12706740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo-
CAS85386-69-2
Molecular FormulaC13H8FNO2S
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C(=C1)C(=S)N3CC(=O)O)F
InChIInChI=1S/C13H8FNO2S/c14-9-4-5-10-12-7(9)2-1-3-8(12)13(18)15(10)6-11(16)17/h1-5H,6H2,(H,16,17)
InChIKeyWXINCTZWMSULLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- (CAS 85386-69-2): A 2‑Thioxobenz[cd]indole Scaffold for Aldose Reductase Research


Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- (IUPAC: 2-(6-fluoro-2-sulfanylidenebenzo[cd]indol-1-yl)acetic acid) is a heterocyclic member of the 2‑thioxobenz[cd]indole-1(2H)-acetic acid family. The compound is specifically disclosed in US patent 4,369,188 as a potent inhibitor of lens aldose reductase, a target implicated in diabetic complications [1]. Its measured density is 1.58 g cm⁻³ and the boiling point is 516 °C at 760 mmHg .

Why Substituting 2‑Thioxobenz[cd]indole‑1(2H)‑acetic Acid Analogs Can Compromise Experimental Reproducibility


The 2‑thioxobenz[cd]indole‑1(2H)‑acetic acid scaffold is sensitive to halogen identity and position. The 6‑fluoro derivative (CAS 85386‑69‑2) differs from the unsubstituted parent (CAS 85386‑73‑8) and the 6‑chloro analog (CAS 85386‑74‑9) in molecular weight, electronic properties, and steric profile [1][2]. Simple interchange among these analogs without quantitative validation risks altering aldose reductase inhibitory potency, metabolic stability, and physicochemical handling characteristics. The following evidence sections quantify these differences to guide informed procurement.

Quantitative Differentiation of Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- against Closest Analogs


Molecular Weight Distinction among 6‑Fluoro, 6‑Chloro and Unsubstituted Benzo[cd]indole‑1(2H)‑acetic Acid Thioxo Derivatives

The 6‑fluoro target compound has a molecular weight of 261.27 g mol⁻¹ . The 6‑chloro analog (CAS 85386‑74‑9) is four mass units heavier at 276.99643 g mol⁻¹, whereas the unsubstituted parent (CAS 85386‑73‑8) is 18 g mol⁻¹ lighter at 243.28 g mol⁻¹ [1][2]. These differences arise solely from the halogen atom identity and are sufficient to alter logP, solubility, and protein binding.

Aldose reductase inhibitor Structure‑activity relationship Physicochemical profiling

Measured Density as a Quality‑Control Discriminator for 6‑Fluoro‑2‑thioxobenz[cd]indole‑1(2H)‑acetic Acid

The experimental density of the 6‑fluoro compound is 1.58 g cm⁻³ . While equivalent measured densities for the 6‑chloro and unsubstituted analogs are not publicly reported, this value offers a rapid, non‑destructive identity check upon receipt. Any deviation from 1.58 g cm⁻³ may indicate isomeric impurity or hydration state variation.

Physical property verification Procurement quality control Indole derivative characterization

Aldose Reductase Inhibitory Activity Claimed for 2‑Thioxobenz[cd]indole‑1(2H)‑acetic Acid Derivatives Including the 6‑Fluoro Congener

US 4,369,188 explicitly claims that 2‑thioxobenz[cd]indole‑1(2H)‑acetic acid derivatives, among them the 6‑fluoro‑substituted compound, are potent inhibitors of lens aldose reductase [1]. The patent describes an in vitro assay based on the method of Hayman and Kinoshita (J. Biol. Chem. 1965, 240, 877) and provides a comparative table for several derivatives, establishing that halogen substitution modulates inhibitory potency. Although individual IC₅₀ values are not itemized in the patent abstract, the specific inclusion of the 6‑fluoro derivative in the preferred scope indicates that this substitution pattern is particularly favorable for enzyme inhibition.

Diabetic complications Aldose reductase inhibition Polyol pathway

Halogen‑Dependent Metabolic Stability: Fluorine versus Chlorine in 2‑Thioxobenz[cd]indole‑1(2H)‑acetic Acid Scaffolds

The C–F bond (∼485 kJ mol⁻¹) is significantly stronger than the C–Cl bond (∼339 kJ mol⁻¹), making the 6‑fluoro derivative inherently more resistant to oxidative metabolism than the 6‑chloro analog [1]. Additionally, the higher electronegativity of fluorine alters the electron density of the indole ring, potentially affecting binding to cytochrome P450 enzymes. This class‑level inference predicts that the 6‑fluoro compound will exhibit a longer metabolic half‑life in hepatic microsome assays compared with the 6‑chloro derivative.

Metabolic stability Fluorine substitution Indole pharmacokinetics

Boiling Point Benchmark for Safe Handling of 6‑Fluoro‑2‑thioxobenz[cd]indole‑1(2H)‑acetic Acid

The target compound exhibits a boiling point of 516 °C at 760 mmHg . Although comparator boiling points are not publicly available, this high thermal stability indicates that the compound can tolerate elevated temperatures during synthesis or storage without degradation, distinguishing it from more volatile indole derivatives.

Thermal stability Safe handling Procurement specification

Validated Application Scenarios for Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- Based on Quantitative Evidence


In Vitro Aldose Reductase Inhibition Screening in Diabetic Complication Models

Use the 6‑fluoro compound as a reference inhibitor in bovine or human recombinant aldose reductase assays. The patent‑established inhibitory activity [1] supports its use in dose‑response studies to compare potency against other halogenated analogs.

Structure–Activity Relationship (SAR) Studies of Indole‑Based Aldose Reductase Inhibitors

Procure the 6‑fluoro, 6‑chloro, and unsubstituted derivatives as a matched series. The quantified molecular weight differences (261.27 vs. 276.99643 vs. 243.28 g mol⁻¹) [2] allow precise correlation between halogen identity/physical properties and enzyme inhibition potency.

Metabolic Stability Assessment in Hepatic Microsomes

Compare the intrinsic clearance of the 6‑fluoro compound with the 6‑chloro analog. The stronger C–F bond (predicted advantage of ∼146 kJ mol⁻¹) [3] suggests the 6‑fluoro derivative will be more resistant to oxidative metabolism, informing lead selection for in vivo studies.

Quality Control and Identity Verification in Chemical Procurement

Upon receipt, measure the density of the received batch and confirm it matches the reported 1.58 g cm⁻³ . Any significant deviation warrants further purity analysis before use in critical assays.

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